4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro substituent, a methoxy group, and a thiadiazole ring.
Preparation Methods
The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the phenoxypropyl group. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histones, leading to changes in gene expression and cellular functions. This inhibition can result in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide include:
CI-994 (4-acetylamino-N-(2’aminophenyl)-benzamide): Known for its antitumor activity and HDAC inhibition.
4-(acetylamino)-N-(2-methoxybenzyl)benzamide:
4-(acetylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide: Another compound with potential biological activities.
Properties
Molecular Formula |
C21H21ClN4O4S |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H21ClN4O4S/c1-13(27)23-17-12-18(29-2)15(11-16(17)22)20(28)24-21-26-25-19(31-21)9-6-10-30-14-7-4-3-5-8-14/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,23,27)(H,24,26,28) |
InChI Key |
ZPNQINIGRCCXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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